1-(2-Hydroxy-ethanesulfonyl)-propan-2-ol

Description

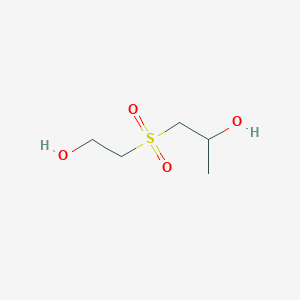

1-(2-Hydroxy-ethanesulfonyl)-propan-2-ol (CAS 6713-03-7) is a sulfonated alcohol with the molecular formula C₅H₁₂O₃S (molecular weight: 152.21 g/mol). This compound is primarily utilized in industrial and pharmaceutical research as an intermediate or solvent due to its hybrid solubility profile (polar sulfonyl group and non-polar hydrocarbon chain) .

Properties

Molecular Formula |

C5H12O4S |

|---|---|

Molecular Weight |

168.21 g/mol |

IUPAC Name |

1-(2-hydroxyethylsulfonyl)propan-2-ol |

InChI |

InChI=1S/C5H12O4S/c1-5(7)4-10(8,9)3-2-6/h5-7H,2-4H2,1H3 |

InChI Key |

QXKIHUFISFHAMP-UHFFFAOYSA-N |

Canonical SMILES |

CC(CS(=O)(=O)CCO)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs, their functional groups, properties, and applications:

Structural and Functional Group Comparisons

Sulfonyl vs. Thioether Groups :

The sulfonyl group (-SO₂-) in this compound enhances polarity and oxidative stability compared to the thioether (-S-) in 1-(2-Hydroxyethylthio)propan-2-ol. This difference impacts solubility (sulfonyl derivatives are more water-soluble) and reactivity (thioethers are prone to oxidation) .- Ether vs. Sulfonyl Linkages: Ether-containing analogs like tripropylene glycol methyl ether exhibit lower polarity, making them superior solvents for non-polar applications (e.g., coatings). In contrast, the sulfonyl group in the target compound increases compatibility with polar matrices .

- Aromatic and Amino Substituents: Compounds such as 1-Amino-2-(2,5-dimethylphenyl)propan-2-ol and 1-(10H-phenothiazin-10-yl)propan-2-ol demonstrate how aromatic rings and amino groups enhance biological activity. For example, phenothiazine derivatives are pharmacologically active, whereas the target compound lacks such specificity .

Physicochemical Properties

- Boiling/Melting Points: Sulfonated alcohols generally have higher boiling points than ethers due to stronger intermolecular forces (e.g., hydrogen bonding). For instance, tripropylene glycol methyl ether (b.p. ~242°C) vs.

Solubility : The sulfonyl group improves water solubility, whereas ethers like 1-(2-butoxy-1-methylethoxy)-propan-2-ol are more lipid-soluble, favoring use in emulsifiers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.